(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid typically involves the reaction of ethylaniline with a suitable carbonyl compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are adjusted based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid include other arylamides and butenoic acid derivatives. These compounds share similar structural features and chemical properties .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
(E)-4-[3-[ethyl(phenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-21(16-9-4-3-5-10-16)19(25)14-7-6-8-15(13-14)20-17(22)11-12-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBCUSVQELRHJS-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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